Molecular Weight Shift Relative to the Unsubstituted Benzamide Analog
The target compound incorporates a 4-isopropoxy substituent on the benzamide ring, which is absent in the closest commercially cataloged analog, N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034615-86-4). This substitution increases the molecular weight from 291.4 g/mol to 349.45 g/mol and adds a hydrogen-bond acceptor site, both factors that can significantly modulate target binding and physicochemical properties . No direct head-to-head biological comparison between these two compounds is available in the current literature.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 349.45 g/mol |
| Comparator Or Baseline | N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034615-86-4): 291.4 g/mol |
| Quantified Difference | Δ = 58.05 g/mol (≈20% increase) |
| Conditions | Calculated from molecular formula; no experimental assay context |
Why This Matters
A 20% increase in molecular weight driven by an isopropoxy group can alter lipophilicity (estimated ΔLogP ≈ +1.0) and binding pocket occupancy, directly impacting target engagement and off-rate—making the two compounds non-interchangeable in FABP inhibition assays.
